2,6-Difluoro-4-isopropyloxybenzyl alcohol
Overview
Description
2,6-Difluoro-4-isopropyloxybenzyl alcohol, also known by its IUPAC name (2,6-difluoro-4-isopropoxyphenyl)methanol, is a chemical compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol . This compound is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzyl alcohol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Difluoro-4-isopropyloxybenzyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorophenol and isopropyl bromide.
Reaction Conditions: The reaction involves the alkylation of 2,6-difluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate. This step results in the formation of 2,6-difluoro-4-isopropoxyphenol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Difluoro-4-isopropyloxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Difluoro-4-isopropyloxybenzyl alcohol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-isopropyloxybenzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The isopropoxy group further modulates its chemical reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
2,6-Difluoro-4-isopropyloxybenzyl alcohol can be compared with other similar compounds such as:
2,6-Difluorobenzyl alcohol: Lacks the isopropoxy group, resulting in different chemical and biological properties.
4-Isopropoxybenzyl alcohol: Lacks the fluorine atoms, affecting its reactivity and stability.
2,6-Dichloro-4-isopropyloxybenzyl alcohol: Contains chlorine atoms instead of fluorine, leading to variations in its chemical behavior and applications
The uniqueness of this compound lies in its specific combination of fluorine and isopropoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2,6-difluoro-4-propan-2-yloxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-6(2)14-7-3-9(11)8(5-13)10(12)4-7/h3-4,6,13H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGNAPHWTAIISM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C(=C1)F)CO)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201246322 | |
Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-80-0 | |
Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=438049-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluoro-4-(1-methylethoxy)benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201246322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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